

Application Note: Precision Isotope Labeling with Diiodomethane- $^{13}\text{C},\text{d}_2$

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Compound of Interest

Compound Name: Diiodomethane- $^{13}\text{C},\text{d}_2$

CAS No.: 1217038-24-8

Cat. No.: B1142166

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Abstract

This guide details the strategic application of **Diiodomethane- $^{13}\text{C},\text{d}_2$** (

) in modern drug discovery and physical organic chemistry. As a dual-labeled methylene (

) synthon, this reagent offers a unique advantage: it introduces a "heavy" methylene bridge that is both NMR-active (

) and metabolically robust (

bonds).[1] This note covers the primary application in Simmons-Smith cyclopropanation, protocols for maximizing isotopic efficiency using the Furukawa modification, and methods for validating incorporation via Mass Spectrometry and NMR spectroscopy.

Introduction: The "Heavy" Methylene Synthon

Diiodomethane- $^{13}\text{C},\text{d}_2$ is a high-value reagent used to install a stable isotopic tag into organic molecules. Unlike single-labeled precursors, the simultaneous presence of Carbon-13 and

Deuterium serves two distinct functions:

- **Metabolic Blocking (Deuterium Effect):** The primary Kinetic Isotope Effect (KIE) of the C-D bond () significantly slows oxidative metabolism at the labeled site, a strategy validated by FDA-approved deuterated drugs like deutetrabenazine.[1]
- **Traceability (Carbon-13):** The nucleus acts as a permanent, non-exchangeable tracer for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, detectable by both MS and -NMR.

Key Physical Properties

Property	Value / Description
Formula	
Molecular Weight	~270.86 g/mol (vs. 267.84 for unlabeled)
Mass Shift	+3 Da (M+3)
Isotopic Enrichment	Typically >99 atom % , >98 atom % D
Appearance	Colorless to light yellow liquid (darkens with light exposure)

Core Application: Metabolic Stability & Drug Design

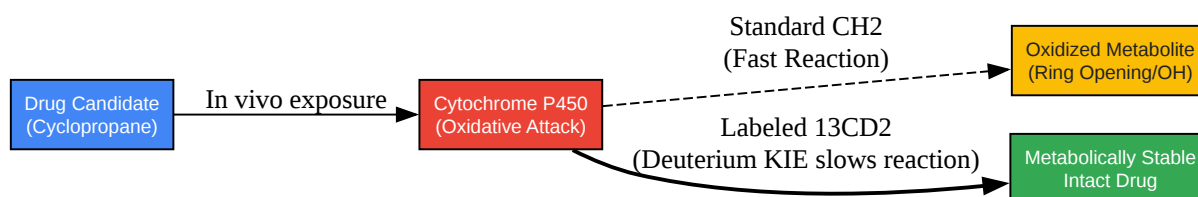
One of the most powerful uses of

is the synthesis of deuterated cyclopropane motifs.[1] Cyclopropane rings are common pharmacophores, but they are often susceptible to metabolic opening or hydroxylation by Cytochrome P450 enzymes.

Mechanism of Metabolic Blocking

By constructing the ring with

, the methylene hydrogens are replaced with deuterium. This strengthens the bond against homolytic cleavage (C-D bond dissociation energy is ~1.2-1.5 kcal/mol higher than C-H), effectively "blocking" the metabolic soft spot.



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Figure 1: Deuterium Kinetic Isotope Effect (KIE) preventing metabolic degradation of the cyclopropane ring.[1]

Experimental Protocol: Furukawa-Modified Cyclopropanation

Objective: Synthesize a

-labeled cyclopropane ring on a target alkene.[1] Method: The Furukawa modification (using) is preferred over the traditional Zn-Cu couple for isotope work because it is homogeneous, faster, and allows precise stoichiometry, minimizing waste of the expensive reagent.

Reagents

- Substrate: Target Alkene (1.0 equiv)
- Reagent: **Diiodomethane-13C,d2** (1.1 - 1.5 equiv)[1]
- Promoter: Diethylzinc () (1.0 M in hexanes, 1.1 - 1.5 equiv)

- Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Atmosphere: Dry Argon or Nitrogen (Critical)[1]

Step-by-Step Procedure

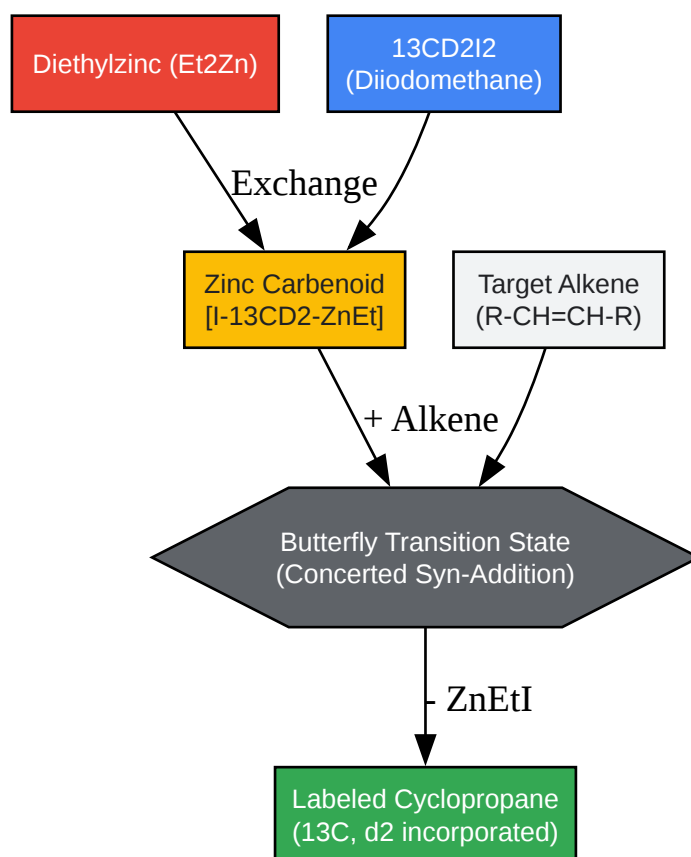
- System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
- Substrate Solvation: Add the alkene substrate (e.g., styrene, 1.0 mmol) and anhydrous DCM (5 mL) via syringe. Cool the mixture to 0°C (ice bath).
- Diethylzinc Addition: Caution:

is pyrophoric. Slowly add the

solution (1.1 mmol) dropwise. Stir for 10 minutes at 0°C.
- Isotope Reagent Addition: Add **Diiodomethane-13C,d2** (1.1 mmol) dropwise via a microsyringe. The solution may become cloudy as the active zinc carbenoid () forms.
- Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 2–12 hours. Monitor conversion by TLC or GC-MS.[1]
 - Note: For unreactive alkenes, refluxing in DCE (83°C) may be required.
- Quenching: Cool back to 0°C. Slowly add saturated aqueous

to quench excess organozinc species. (Vigorous bubbling will occur).[1]
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.



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Figure 2: Pathway for the transfer of the heavy methylene carbenoid to an alkene.

Analytical Validation (Self-Validating System)

To confirm the successful incorporation of the double label, you must look for specific spectral signatures.

Mass Spectrometry (MS)[1]

- Expectation: A mass shift of +3 Da relative to the unlabeled standard.
- Check: Ensure the isotopic pattern matches. If the unlabeled compound has a base peak at _____, the labeled product must show

NMR Spectroscopy

NMR provides the definitive proof of structure.

Nucleus	Observation in Labeled Product (-Cyclopropane)	Explanation
NMR	Silent at the methylene position.[1]	The protons have been replaced by Deuterium. The disappearance of the high-field cyclopropane protons (usually 0.5–1.0 ppm) is a key indicator of success.[1]
NMR	Quintet (1:2:3:2:1 pattern).[1]	The signal is split by the two attached Deuterium atoms (Spin). The multiplicity is .
Coupling	[1]	The one-bond coupling constant between and is characteristic.

Safety & Handling

- Toxicity: Diiodomethane is toxic by inhalation and skin contact.[1][2][3] It is a potential alkylating agent.[1] Use double gloves (nitrile) and work in a fume hood.
- Light Sensitivity:

can liberate Iodine (

) upon photodegradation.[1] Store in amber vials at 4°C.

- Organozinc Hazards: Diethylzinc is pyrophoric.[1] It ignites on contact with air.[1] All transfers must use gas-tight syringes and inert atmosphere techniques.[1]

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